6-Cyano-4-methylpicolinic acid
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Overview
Description
6-Cyano-4-methylpicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-methylpicolinic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-4-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Cyano-4-methylpicolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 6-Cyano-4-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as a radical acceptor in radical cascade reactions, leading to the formation of various functional molecules . These interactions can modulate gene expression, inhibit cell survival pathways, and induce oxidative stress and DNA damage, contributing to its biological activities .
Comparison with Similar Compounds
6-Methylpicolinic acid: Similar in structure but lacks the cyano group.
Pyrrolo[2,3-d]pyrimidines: These compounds share structural similarities and exhibit a wide range of biological activities.
Uniqueness: 6-Cyano-4-methylpicolinic acid is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-cyano-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(4-9)10-7(3-5)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
BQHTZDSHLGKFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C#N |
Origin of Product |
United States |
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